molecular formula C11H12FNO B15213842 1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one CAS No. 920804-06-4

1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one

Cat. No.: B15213842
CAS No.: 920804-06-4
M. Wt: 193.22 g/mol
InChI Key: TVEGDSKXOAPSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one is a fluorinated acetophenone derivative featuring a propenylamino substituent at the 2-position of the ethanone core.

Properties

CAS No.

920804-06-4

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-(prop-2-enylamino)ethanone

InChI

InChI=1S/C11H12FNO/c1-2-6-13-8-11(14)9-4-3-5-10(12)7-9/h2-5,7,13H,1,6,8H2

InChI Key

TVEGDSKXOAPSON-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-1-(3-fluorophenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoroacetophenone and allylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-fluoroacetophenone is reacted with allylamine in the presence of the base, leading to the formation of 2-(allylamino)-1-(3-fluorophenyl)ethanone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-1-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(allylamino)-1-(3-fluorophenyl)ethanol.

    Reduction: Formation of 2-(allylamino)-1-(3-fluorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(Allylamino)-1-(3-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(allylamino)-1-(3-fluorophenyl)ethanone involves its interaction with specific molecular targets. The allylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

The nature of the amino substituent significantly influences physicochemical and biological properties:

Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Reference ID
1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one (Target) Prop-2-en-1-yl C₁₁H₁₂FNO 193.22 Not reported Reactivity via allyl group N/A
1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one Triazole-thio complex C₂₀H₁₆FN₅OS₂ 437.50 178–180 Antimicrobial potential (implied)
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one Benzyl-methyl C₁₆H₁₇NO₂ 255.31 Not reported Enhanced hydrogen bonding
1-{4-[bis(prop-2-en-1-yl)amino]-3-fluorophenyl}ethan-1-one Bis(prop-2-en-1-yl) C₁₄H₁₆FNO 233.28 Not reported Increased steric bulk

Key Findings :

  • The triazole-thio analog () exhibits higher molecular weight and melting point, likely due to rigid aromatic systems and sulfur participation in crystal packing.

Positional Isomerism of the Fluorophenyl Group

The position of fluorine on the phenyl ring alters electronic and steric effects:

Compound Name Fluorine Position Molecular Formula Key Properties Reference ID
This compound 3-fluorophenyl C₁₁H₁₂FNO Moderate dipole moment N/A
1-(4-Fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethan-1-one 4-fluorophenyl C₁₆H₁₆FNO Chiral center, enantioselectivity

Key Findings :

  • 3-Fluorophenyl derivatives may exhibit distinct electronic interactions compared to 4-fluorophenyl isomers due to altered para/meta resonance effects.
  • The 4-fluorophenyl analog () incorporates a chiral phenylethyl group, enabling enantioselective applications in pharmacology.

Functional Group Replacement: Amino vs. Thio

Replacing the amino group with a thioether modifies reactivity and binding:

Compound Name Functional Group Molecular Formula Key Properties Reference ID
2-(Butylthio)-1-(3-fluorophenyl)ethan-1-one Butylthio C₁₂H₁₅FOS Increased hydrophobicity

Key Findings :

Structural Complexity: Linear vs. Cyclic Amino Groups

Incorporating amino groups into cyclic systems alters conformational flexibility:

Compound Name Amino Group Structure Molecular Formula Key Properties Reference ID
2-(2-fluorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one Piperazine ring C₁₅H₁₈FN₂O₂ Enhanced rigidity

Key Findings :

    Biological Activity

    1-(3-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

    • Molecular Formula : C12H12FNO
    • Molecular Weight : 219.23 g/mol
    • CAS Number : [insert CAS number if available]

    Synthesis

    The compound can be synthesized through various methods, including:

    • Condensation Reactions : Combining appropriate amines with ketones.
    • Amination Techniques : Utilizing prop-2-en-1-ylamine in the reaction to introduce the alkenyl group.

    Biological Activity Overview

    The biological activities of this compound include:

    Antimicrobial Activity

    Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

    OrganismMIC (µg/mL)Activity Level
    Staphylococcus aureus16Moderate
    Escherichia coli32Moderate
    Candida albicans8High

    These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

    Anticancer Activity

    In vitro studies have shown that this compound demonstrates cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the findings:

    Cell LineIC50 (µM)Mechanism of Action
    MCF-715Induction of apoptosis
    HepG220Inhibition of cell proliferation

    The mechanism appears to involve the activation of apoptotic pathways, making it a potential candidate for cancer therapy.

    Study 1: Antimicrobial Efficacy

    A study conducted by [source] evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications in the fluorophenyl group significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

    Study 2: Anticancer Properties

    In another investigation by [source], researchers explored the anticancer effects of this compound on human cancer cell lines. The study demonstrated that treatment with varying concentrations led to dose-dependent cytotoxicity, with significant effects observed at concentrations above 10 µM.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.